2-Chloroterephthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXGNBIFHQKREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173339 | |

| Record name | 2-Chloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1967-31-3 | |

| Record name | 2-Chloro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1967-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTF36HH2GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroterephthalic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroterephthalic acid is a halogenated aromatic dicarboxylic acid that serves as a versatile building block in organic synthesis. Its structure, derived from terephthalic acid with a chlorine substituent on the benzene ring, imparts unique reactivity and properties, making it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloroterephthalic acid.

Chemical Structure and Identifiers

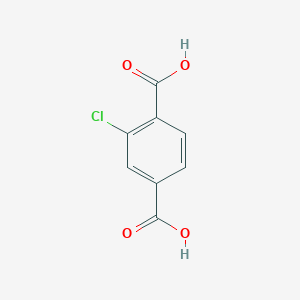

2-Chloroterephthalic acid is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a chlorine atom at position 2. This substitution pattern leads to an asymmetrical molecule with distinct electronic and steric properties compared to its parent compound, terephthalic acid.

dot

Caption: Chemical structure of 2-Chloroterephthalic acid.

Table 1: Chemical Identifiers of 2-Chloroterephthalic Acid

| Identifier | Value |

| IUPAC Name | 2-Chlorobenzene-1,4-dicarboxylic acid |

| CAS Number | 1967-31-3[1] |

| Molecular Formula | C₈H₅ClO₄ |

| Molecular Weight | 200.58 g/mol [1] |

| InChI | InChI=1S/C8H5ClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

| InChIKey | ZPXGNBIFHQKREO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C(=O)O |

| Synonyms | 2-Chloro-1,4-benzenedicarboxylic acid, Chloroterephthalic acid |

Physicochemical Properties

2-Chloroterephthalic acid is a white to off-white crystalline solid at room temperature. It exhibits solubility in polar organic solvents. The presence of the electron-withdrawing chlorine atom and carboxylic acid groups influences its acidity and reactivity.

Table 2: Physicochemical Properties of 2-Chloroterephthalic Acid

| Property | Value | Conditions |

| Melting Point | 306-308 °C[2] | - |

| Boiling Point (Predicted) | 400.5 ± 30.0 °C[2] | - |

| Density (Predicted) | 1.586 ± 0.06 g/cm³[2] | - |

| Flash Point | 196 °C[2] | - |

| Vapor Pressure | 3.91E-07 mmHg | 25 °C[2] |

| pKa (Predicted) | - | - |

| LogP (Predicted) | 1.7364[1] | - |

| Solubility | Soluble in polar organic solvents | - |

Experimental Protocols for Synthesis

Several synthetic routes to 2-Chloroterephthalic acid have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.

Method 1: Oxidation of Chloro-p-xylene

One common method involves the oxidation of chloro-p-xylene.

dot

Caption: Synthesis of 2-Chloroterephthalic acid via oxidation.

Protocol:

-

Reaction Setup: In a suitable pressure vessel (e.g., a Teflon-lined metal bomb), combine chloro-p-xylene, nitric acid, and distilled water.

-

Heating: Heat the sealed vessel to approximately 170°C for 12 hours.

-

Isolation: After cooling, the solid product is collected by filtration.

-

Purification: The crude product is washed thoroughly with distilled water to remove any remaining nitric acid and other impurities.

Method 2: Sandmeyer Reaction of 2-Aminoterephthalic Acid

The Sandmeyer reaction provides an alternative route starting from 2-aminoterephthalic acid. This method is a classic transformation in aromatic chemistry for the introduction of a halide.

Protocol:

-

Diazotization:

-

Suspend 2-aminoterephthalic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with chlorine, which is evidenced by the cessation of nitrogen gas evolution.

-

-

Work-up and Purification:

-

Cool the reaction mixture and collect the crude product by filtration.

-

Wash the solid with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

-

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, three distinct aromatic proton signals would be anticipated. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the carboxylic acid groups would appear at the lowest field, followed by the carbon attached to the chlorine atom and the other aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups would be observed around 1700 cm⁻¹. C-Cl stretching vibrations would be expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of hydroxyl groups, water, and carbon monoxide from the carboxylic acid moieties.

Safety and Handling

2-Chloroterephthalic acid should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Applications in Research and Development

2-Chloroterephthalic acid is a key intermediate in the synthesis of more complex molecules. Its difunctional nature allows for its use in polymerization reactions to produce polyesters and polyamides with modified properties due to the presence of the chlorine atom. In the pharmaceutical and agrochemical industries, the carboxylic acid groups can be readily converted to other functional groups such as esters, amides, and acid chlorides, providing a scaffold for the development of new bioactive compounds. The chlorine substituent can also be a site for further chemical modification or can influence the electronic properties and metabolic stability of the final product.

Conclusion

2-Chloroterephthalic acid is a valuable chemical intermediate with a well-defined structure and a range of predictable properties. The synthetic methods described provide accessible routes to this compound, enabling its use in various research and development applications. Proper handling and safety precautions are essential when working with this chemical. Further research into the biological activities of 2-chloroterephthalic acid and its derivatives may uncover new opportunities in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Chloroterephthalic Acid (CAS: 1967-31-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroterephthalic acid (CAS number: 1967-31-3), a halogenated aromatic dicarboxylic acid. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly as a building block in the synthesis of polymers and specialty chemicals. With potential applications in materials science and drug development, this guide serves as a critical resource for researchers and professionals in these fields.

Chemical and Physical Properties

2-Chloroterephthalic acid is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a chlorine atom at position 2. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Chloroterephthalic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅ClO₄ | [1] |

| Molecular Weight | 200.58 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 306-308 °C | [1] |

| Boiling Point | 400.5 °C at 760 mmHg | [1] |

| Density | 1.586 g/cm³ | [1] |

| Flash Point | 196 °C | [1] |

| Vapor Pressure | 3.91E-07 mmHg at 25°C | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the exact chemical shifts and coupling constants influenced by the electron-withdrawing effects of the carboxylic acid and chloro groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbons, the chlorinated aromatic carbon, and the other aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid groups (broad, ~2500-3300 cm⁻¹), the C=O stretching of the carboxyl groups (~1700 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocols

Synthesis of 2-Chloroterephthalic Acid from 2-Aminoterephthalic Acid

This protocol describes a common laboratory-scale synthesis of 2-Chloroterephthalic acid via a Sandmeyer-type reaction.

Materials:

-

2-Aminoterephthalic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Cuprous chloride (CuCl)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Ice

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, prepare a suspension of 2-aminoterephthalic acid (10 g, 55 mmol) in a mixture of concentrated hydrochloric acid (14.3 mL) and water (28.6 mL).

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (18 mL) to the suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a pre-cooled solution of cuprous chloride (12 g, 122 mmol) in concentrated hydrochloric acid (60 mL).

-

Slowly add the freshly prepared diazonium salt solution to the cold cuprous chloride solution with vigorous stirring. Maintain a low temperature during the addition.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to collect the solid product.

-

Wash the collected solid with ice-cold water (25 mL).

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a water/ethanol (9:1 v/v) mixture to obtain pure 2-chloroterephthalic acid as an off-white solid. The expected yield is approximately 73%.

-

Workflow for the Synthesis of 2-Chloroterephthalic Acid

Caption: Workflow for the synthesis of 2-Chloroterephthalic acid.

Synthesis of a Zirconium-Based Metal-Organic Framework (MOF) using 2-Chloroterephthalic Acid

This protocol outlines a general procedure for the solvothermal synthesis of a zirconium-based MOF using 2-Chloroterephthalic acid as the organic linker. This method is adapted from established procedures for terephthalic acid-based MOFs.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-Chloroterephthalic acid

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (modulator)

-

Ethanol

Procedure:

-

MOF Synthesis:

-

In a Teflon-lined autoclave, dissolve zirconium(IV) chloride (e.g., 116 mg, 0.5 mmol) and 2-Chloroterephthalic acid (e.g., 100.3 mg, 0.5 mmol) in DMF (e.g., 12.5 mL).

-

Add acetic acid (e.g., 1.5 mL) to the mixture. Acetic acid acts as a modulator to control crystal growth.

-

Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

-

After the reaction, cool the autoclave to room temperature.

-

Collect the resulting white precipitate by centrifugation.

-

-

Washing and Activation:

-

Wash the collected solid with fresh DMF multiple times to remove unreacted starting materials.

-

Subsequently, wash the product with ethanol to exchange the DMF solvent.

-

Dry the final product under vacuum to obtain the activated MOF.

-

Applications in Research and Drug Development

2-Chloroterephthalic acid serves as a versatile building block in several areas of chemical research and development.

-

Polymer Synthesis: It is utilized in the production of polyesters and other polymers, where the chlorine atom can introduce unique properties such as flame retardancy or altered solubility.[1]

-

Metal-Organic Frameworks (MOFs): As demonstrated in the protocol above, it is a suitable organic linker for the synthesis of MOFs. The chloro-functionalization can be used for post-synthetic modification or to tune the electronic properties and guest-host interactions of the framework.

-

Pharmaceutical and Agrochemical Synthesis: The unique substitution pattern of 2-Chloroterephthalic acid makes it a valuable intermediate in the synthesis of complex organic molecules with potential biological activity.[1] Its derivatives have been investigated for their anti-inflammatory properties.

Biological Activity and Signaling Pathways

While detailed mechanistic studies on 2-Chloroterephthalic acid are limited, related chlorinated aromatic compounds have shown potential in modulating immune responses. The anti-inflammatory effects of many small molecules are often attributed to their ability to interfere with key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway in Inflammation:

The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, thereby promoting the inflammatory response. Small molecule inhibitors can potentially interfere with this pathway at various stages, such as by inhibiting IKK activation, preventing IκB degradation, or blocking NF-κB nuclear translocation.

Hypothesized Mechanism of Action for 2-Chloroterephthalic Acid Derivatives

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Safety and Handling

2-Chloroterephthalic acid should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin, eye, and respiratory irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 2-Chloroterephthalic acid for researchers and professionals. Further investigation into its specific biological activities and applications is warranted to fully realize its potential in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of 2-Chloroterephthalic Acid from 2-Aminoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroterephthalic acid from 2-aminoterephthalic acid. The primary method detailed is the Sandmeyer reaction, a versatile and widely used process in organic chemistry for the conversion of primary aromatic amines into various functionalized arenes.[1][2][3] This document outlines the reaction mechanism, a detailed experimental protocol, and relevant data presented in a clear and structured format for ease of comparison and implementation in a laboratory setting.

Introduction

2-Chloroterephthalic acid is a valuable intermediate in the synthesis of pharmaceuticals and advanced polymers. Its precursor, 2-aminoterephthalic acid, provides a convenient starting point for the introduction of a chlorine atom onto the aromatic ring via a diazotization-substitution pathway. The Sandmeyer reaction is the method of choice for this transformation, offering a reliable route to aryl halides from aryl diazonium salts.[1][2][3] The reaction proceeds by the conversion of the primary amine to a diazonium salt, which then undergoes a copper(I)-catalyzed substitution with a chloride ion.

Reaction Mechanism: The Sandmeyer Reaction

The synthesis of 2-chloroterephthalic acid from 2-aminoterephthalic acid proceeds via the Sandmeyer reaction, which involves two main stages: diazotization of the primary aromatic amine and the subsequent copper(I)-catalyzed nucleophilic substitution.[1][2]

Step 1: Diazotization

In the first step, the aromatic amine, 2-aminoterephthalic acid, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction, carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, results in the formation of a diazonium salt intermediate.

Step 2: Copper(I)-Catalyzed Chlorination

The resulting diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates the substitution of the diazonium group with a chloride ion, leading to the formation of 2-chloroterephthalic acid and the evolution of nitrogen gas. The reaction is believed to proceed through a radical mechanism.

Caption: Reaction pathway for the synthesis of 2-chloroterephthalic acid.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-chloroterephthalic acid from 2-aminoterephthalic acid. This protocol is based on established procedures for the Sandmeyer reaction and related syntheses.[4][5]

Materials and Equipment

-

2-Aminoterephthalic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Distilled water

-

Ice

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

-

Standard laboratory glassware

Detailed Methodology

Step 1: Diazotization of 2-Aminoterephthalic Acid

-

In a 250 mL round-bottom flask, suspend 10.0 g of 2-aminoterephthalic acid in 100 mL of distilled water.

-

While stirring, slowly add 25 mL of concentrated hydrochloric acid.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of 4.2 g of sodium nitrite in 20 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 2-aminoterephthalic acid hydrochloride. Ensure the temperature is maintained below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate 500 mL flask, dissolve 7.0 g of copper(I) chloride in 50 mL of concentrated hydrochloric acid with gentle warming.

-

Cool the copper(I) chloride solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Step 1 to the cold copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold distilled water to remove any inorganic salts.

-

For further purification, the crude 2-chloroterephthalic acid can be recrystallized from hot water or a suitable organic solvent.

References

Physical and chemical properties of 2-Chloro-1,4-benzenedicarboxylic acid

An In-depth Technical Guide to 2-Chloro-1,4-benzenedicarboxylic Acid

Introduction

2-Chloro-1,4-benzenedicarboxylic acid, also known as 2-chloroterephthalic acid, is an aromatic dicarboxylic acid with the molecular formula C₈H₅ClO₄.[][2][3][4][5][6] It is a derivative of terephthalic acid, featuring a chlorine atom substituted on the benzene ring. This compound typically appears as a white to off-white crystalline solid.[4] Its unique chemical structure, combining the reactivity of carboxylic acids with the properties imparted by the chloro-substituent, makes it a valuable building block in various fields. It is soluble in polar organic solvents and is utilized in the synthesis of polymers, particularly polyesters, and serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[4]

Recent research has highlighted its potential in biomedicine, noting its anti-inflammatory activity through the inhibition of cytokine release, which suggests it may be a candidate for the development of treatments for autoimmune diseases.[] Furthermore, it is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[7] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential applications for professionals in research and drug development.

Physical and Chemical Properties

The key physical and chemical properties of 2-Chloro-1,4-benzenedicarboxylic acid are summarized in the table below. The presence of the electron-withdrawing chlorine atom and two carboxylic acid groups dictates its characteristics, such as its high melting point and acidity.

| Property | Value | Reference |

| CAS Number | 1967-31-3 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₅ClO₄ | [][2][3][4][5][6] |

| Molecular Weight | 200.58 g/mol | [2][5] |

| Appearance | White to light yellow solid/crystal | [4] |

| Melting Point | 306-308 °C | [3][5] |

| Boiling Point | 400.5 ± 30.0 °C (Predicted) | [3][5] |

| Density | 1.586 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa₁ | 2.45 ± 0.25 (Predicted) | [5] |

| Solubility | Soluble in polar organic solvents | [4] |

| Vapor Pressure | 3.91E-07 mmHg at 25°C | [3][6] |

| Flash Point | 196 °C | [3][6] |

| XLogP3 | 1.7 | [3][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-1,4-benzenedicarboxylic acid. Below is a summary of its key spectral features.

| Spectroscopy | Data | Reference |

| ¹H NMR | (300 MHz, DMSO-d₆, δ ppm): 7.86 (d, J=7.8 Hz, 1H), 7.93 (dd, J=7.8, 1.2 Hz, 1H), 7.96 (d, J=1.2 Hz, 1H). | [3] |

| (CD₃OD, δ ppm): 7.87 (d, J = 7.8 Hz, 1H), 7.98 (d, J = 7.8 Hz, 1H), 8.07 (s, 1H). | [5] | |

| IR (Infrared) | Expected Peaks (cm⁻¹): Very broad O-H stretch (2500-3300), strong C=O stretch (1680-1750), C-O stretch (1210-1320), aromatic C-H and C=C stretches. | [8][9][10] |

| Mass Spec (MS) | Expected m/z: Molecular ion peaks at ~200 and ~202 due to ³⁵Cl and ³⁷Cl isotopes. Common fragments include loss of •OH (M-17) and •COOH (M-45). | [11] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-1,4-benzenedicarboxylic acid are provided below.

Synthesis Protocols

Two common laboratory-scale synthesis methods are described.

Method 1: From 2-Aminoterephthalic Acid (Sandmeyer Reaction)

This protocol involves the diazotization of an amino group followed by chloro-de-diazoniation.

-

Diazotization: Suspend 2-aminoterephthalic acid (10 g, 55 mmol) in a mixture of concentrated hydrochloric acid (14.3 ml) and water (28.6 ml). Cool the suspension to 0-5°C in an ice bath.[5] Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (18 ml) over 15-20 minutes, maintaining the temperature below 5°C.[5] Stir the mixture at 0-5°C for an additional 30 minutes.[5]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride (12 g, 122 mmol) in concentrated hydrochloric acid (60 mL) and cool it in an ice bath.[5] Slowly add the diazonium salt suspension from step 1 to the pre-cooled cuprous chloride solution with continuous stirring.[5]

-

Reaction and Isolation: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[5] Collect the resulting solid product by filtration and wash it with ice-cold water (25 mL).[5]

Method 2: Oxidation of Chloroxylene

This method uses strong oxidizing conditions to convert methyl groups to carboxylic acids.

-

Reaction Setup: Introduce 2-chloroxylene (6 g, 0.043 mol), 70% nitric acid (16 ml), and distilled water (60 ml) into a 120 ml Teflon-lined vessel.[3]

-

Oxidation: Place the sealed Teflon vessel inside a steel Paar bomb and heat it to 170°C for 12 hours.[3]

-

Isolation: After cooling, recover the solid product by filtration and wash it thoroughly with distilled water to remove residual acid and impurities.[3] A yield of approximately 75% is reported for this method.[3]

Purification Protocol: Recrystallization

The crude product from synthesis can be purified to remove unreacted starting materials and side products.

-

Solvent Selection: Prepare a solvent mixture of water and ethanol (9:1 v/v).[5] Other potential methods for the parent compound, terephthalic acid, involve dissolving in a basic solution (e.g., NaOH), treating with activated charcoal to remove colored impurities, followed by filtration and re-precipitation by adding acid.[12]

-

Dissolution: Dissolve the crude, dried solid in a minimum amount of the hot solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of 2-Chloro-1,4-benzenedicarboxylic acid, based on established methods for similar aromatic acids.[13][14][15]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 40:60 v/v), with the aqueous phase acidified with 0.1% phosphoric acid or formic acid to ensure the carboxylic acid groups are protonated.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength between 240 nm and 280 nm.

-

Sample Preparation: Prepare standard and sample solutions in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter all solutions through a 0.45 µm syringe filter before injection.

Applications in Research and Drug Development

2-Chloro-1,4-benzenedicarboxylic acid is more than a simple chemical intermediate; it possesses properties that make it a compound of interest for therapeutic applications.

-

Anti-inflammatory and Immunomodulatory Effects: The compound has shown significant potential due to its ability to modulate immune pathways.[] Specifically, it has demonstrated anti-inflammatory activity by inhibiting the release of cytokines.[] This mechanism is a key target in the treatment of various autoimmune and inflammatory diseases, making 2-chloroterephthalic acid a valuable lead compound for drug discovery programs in this area.[]

-

Pharmaceutical and Agrochemical Synthesis: As a bifunctional molecule, it serves as a versatile building block.[4] The carboxylic acid groups can be converted into a variety of functional groups (esters, amides, acid chlorides), while the chlorinated aromatic ring can undergo further substitution reactions, allowing for the construction of complex molecular architectures for new active pharmaceutical ingredients (APIs) and agrochemicals.[4]

-

Materials Science: It is used as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[7] MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and drug delivery. The specific geometry and electronic properties of the 2-chloroterephthalate linker can be used to tune the properties of the resulting MOF for specific applications.

References

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. CAS 1967-31-3: 2-chloroterephthalic acid | CymitQuimica [cymitquimica.com]

- 5. 2-chloroterephthalic acid | 1967-31-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-Chloroterephthalic acid - H2BDC-Cl - SIKÉMIA [sikemia.com]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. helixchrom.com [helixchrom.com]

- 14. helixchrom.com [helixchrom.com]

- 15. americanlaboratory.com [americanlaboratory.com]

- 16. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

2-Chloroterephthalic acid molecular weight and formula

An In-depth Technical Guide on 2-Chloroterephthalic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of 2-Chloroterephthalic acid, focusing on its core molecular attributes.

Core Molecular Data

2-Chloroterephthalic acid is an aromatic dicarboxylic acid.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups and a single chlorine atom.[1]

The key quantitative data for 2-Chloroterephthalic acid are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₅ClO₄ | [1][2][3][4][5] |

| Molecular Weight | 200.58 g/mol | [1][2] |

| 200.5759 g/mol | [3] | |

| 200.57 g/mol | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-Chloroterephthalic acid can be found in various chemical literature. One common method involves the diazotization of 2-aminoterephthalic acid followed by a Sandmeyer reaction.

Synthesis from 2-Aminoterephthalic Acid:

-

A solution of sodium nitrite is slowly added to a suspension of 2-aminoterephthalic acid in concentrated hydrochloric acid and water at a temperature of 0 to 5°C.[6]

-

After a period of stirring, the resulting diazonium salt solution is added to a pre-cooled solution of cuprous chloride in concentrated hydrochloric acid.[6]

-

The reaction mixture is allowed to warm to room temperature and stirring is continued for several hours.[6]

-

The solid product is collected by filtration and washed with cold water.[6]

-

The crude product is then dried and can be further purified by recrystallization, for example, from a water and ethanol mixture.[6]

Visualizations

The logical relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this relationship for 2-Chloroterephthalic acid.

References

- 1. CAS 1967-31-3: 2-chloroterephthalic acid | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloroterephthalic acid - H2BDC-Cl - SIKÉMIA [sikemia.com]

- 5. 2-Chloroterephthalic acid | C8H5ClO4 | CID 74785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chloroterephthalic acid | 1967-31-3 [chemicalbook.com]

Solubility of 2-Chloroterephthalic acid in different solvents

An In-depth Technical Guide on the Solubility of 2-Chloroterephthalic Acid

For researchers, scientists, and drug development professionals, understanding the solubility of 2-Chloroterephthalic acid (C8H5ClO4) is crucial for its application in synthesis, formulation, and various analytical procedures. This guide provides a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and a comparative analysis with its parent compound, terephthalic acid.

Overview of 2-Chloroterephthalic Acid

2-Chloroterephthalic acid is an aromatic dicarboxylic acid, appearing as a white to off-white crystalline solid.[1] Its structure, derived from terephthalic acid with a chlorine substituent, influences its physical and chemical properties, including its solubility in various solvents. It is generally characterized as being soluble in polar organic solvents.[1] This compound serves as a valuable building block in the synthesis of polymers, particularly polyesters, and has applications in the development of pharmaceuticals and agrochemicals.[1]

Solubility Data

2-Chloroterephthalic Acid

| Solvent | Qualitative Solubility | Reference |

| Polar Organic Solvents | Soluble | [1] |

| Water/Ethanol (9:1 v/v) | Soluble upon heating (used for recrystallization) | [2] |

Terephthalic Acid (for comparison)

For comparative purposes, the following table summarizes the quantitative solubility of the parent compound, terephthalic acid. This data can offer a baseline for estimating the behavior of 2-Chloroterephthalic acid, keeping in mind that the chlorine substituent will alter its polarity and intermolecular interactions.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 | 20.0 | [3] |

| N,N-Dimethylformamide (DMF) | 25 | 7.4 | [3] |

| Methanol | 25 | 0.1 | [3] |

| Water | 25 | 0.0017 | [3] |

| Water | 150 | 0.24 | [3] |

| Water | 200 | 1.7 | [3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like 2-Chloroterephthalic acid. This method is based on the isothermal equilibrium method, a common technique for measuring the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of 2-Chloroterephthalic acid in a given solvent at a specific temperature.

Materials:

-

2-Chloroterephthalic acid (high purity)

-

Selected solvent (e.g., methanol, ethanol, acetone, water)

-

Analytical balance

-

Constant temperature water bath or shaker incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloroterephthalic acid to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Quantify the concentration of 2-Chloroterephthalic acid in the diluted sample using a calibrated HPLC or other appropriate analytical method.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute in the filtered solution based on the concentration obtained from the analysis and the dilution factor.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

Spectroscopic Profile of 2-Chloroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for 2-Chloroterephthalic acid (2-chloro-1,4-benzenedicarboxylic acid), a valuable building block in the synthesis of polymers and pharmaceutical compounds. Due to the limited availability of comprehensive experimental spectra in public databases, this document summarizes known experimental data and provides predicted values to guide researchers in the characterization of this compound.

Chemical Structure and Properties

2-Chloroterephthalic acid is a derivative of terephthalic acid with a chlorine atom substituted on the benzene ring.

| Property | Value |

| Molecular Formula | C₈H₅ClO₄ |

| Molecular Weight | 200.58 g/mol |

| CAS Number | 1967-31-3 |

| Appearance | White to off-white solid |

Spectroscopic Data

A comprehensive analysis of 2-Chloroterephthalic acid involves various spectroscopic techniques to elucidate its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of 2-Chloroterephthalic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.07 | s | - | 1H | Ar-H |

| 7.98 | d | 7.8 | 1H | Ar-H |

| 7.87 | d | 7.8 | 1H | Ar-H |

| Solvent: CD₃OD[1] |

Table 2: Predicted ¹³C NMR Spectral Data of 2-Chloroterephthalic acid

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170 - 165 | C=O (Carboxylic acids) |

| ~140 - 125 | Aromatic carbons |

Note: These are approximate ranges and can vary based on the prediction software and parameters used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Experimental IR data for 2-Chloroterephthalic acid is not widely available. However, the spectrum is expected to show characteristic absorptions for the carboxylic acid and chlorinated aromatic functionalities.

Table 3: Expected IR Absorption Bands for 2-Chloroterephthalic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |

| 1710-1680 | C=O | Stretching (Carboxylic acid) |

| 1600-1450 | C=C | Stretching (Aromatic ring) |

| 1300-1200 | C-O | Stretching (Carboxylic acid) |

| 950-910 (broad) | O-H | Out-of-plane bending (Carboxylic acid dimer) |

| 850-550 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Specific experimental mass spectrometry data for 2-Chloroterephthalic acid is not found in common public databases. The expected molecular ion peak would correspond to the molecular weight of the compound (200.58 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion peak ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be expected.

Table 4: Expected Mass Spectrometry Data for 2-Chloroterephthalic acid

| m/z | Ion |

| ~200 | [M]+ (¹²C₈¹H₅³⁵Cl¹⁶O₄) |

| ~202 | [M+2]+ (¹²C₈¹H₅³⁷Cl¹⁶O₄) |

| Expected Fragments | Loss of H₂O, CO, COOH, Cl |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Chloroterephthalic acid are not explicitly published. However, general procedures for obtaining NMR, IR, and Mass Spectra for solid organic compounds are well-established.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloroterephthalic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak.

General FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of 2-Chloroterephthalic acid with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in an appropriate solvent.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Chloroterephthalic acid.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the characterization of 2-Chloroterephthalic acid. For definitive structural confirmation, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses.

References

Navigating the Thermal Landscape of 2-Chloroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Chloroterephthalic acid, a crucial consideration for its application in pharmaceutical synthesis and materials science. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for its thermal analysis and presents a theoretical framework for its decomposition behavior based on related chemical structures.

Quantitative Thermal Analysis Data

A thorough understanding of a compound's thermal properties is paramount for safe handling, process optimization, and predicting shelf-life. The following tables present a template for the key quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of 2-Chloroterephthalic acid. Note: The values presented here are hypothetical and should be experimentally determined.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for 2-Chloroterephthalic Acid

| Parameter | Value | Unit | Conditions |

| Onset Decomposition Temperature (Tonset) | ~ 250 - 300 | °C | 10 °C/min, Nitrogen atmosphere |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 300 - 350 | °C | 10 °C/min, Nitrogen atmosphere |

| Stage 1 Weight Loss | ~ 22 - 28 | % | Corresponds to decarboxylation |

| Stage 2 Weight Loss | ~ 40 - 50 | % | Corresponds to fragmentation of the aromatic ring |

| Final Residue at 800°C | < 5 | % | Inert atmosphere |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for 2-Chloroterephthalic Acid

| Parameter | Value | Unit | Conditions |

| Melting Point (Tm) | ~ 280 - 310 | °C | 10 °C/min, Nitrogen atmosphere |

| Enthalpy of Fusion (ΔHfus) | ~ 30 - 40 | kJ/mol | |

| Decomposition Exotherm Peak | ~ 310 - 360 | °C | |

| Enthalpy of Decomposition (ΔHdecomp) | ~ 150 - 250 | J/g |

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis data is contingent on well-defined experimental protocols. The following sections detail the standard methodologies for TGA and DSC analysis of a compound like 2-Chloroterephthalic acid.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 2-Chloroterephthalic acid by measuring its mass change as a function of temperature.

Instrumentation:

-

A calibrated thermogravimetric analyzer equipped with a high-precision microbalance.

-

Inert sample pans (e.g., platinum or alumina).

-

Gas flow controller for maintaining a consistent inert atmosphere (typically nitrogen).

Procedure:

-

Accurately weigh 5-10 mg of finely ground 2-Chloroterephthalic acid into a tared TGA sample pan.

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Initiate the heating program from ambient temperature (e.g., 25°C) to a final temperature of at least 800°C.

-

A linear heating rate of 10 °C/min is recommended for good resolution of thermal events.

-

Continuously record the sample mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are then analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to characterize any exothermic or endothermic events associated with the decomposition of 2-Chloroterephthalic acid.

Instrumentation:

-

A calibrated differential scanning calorimeter.

-

Hermetically sealed aluminum or platinum sample pans.

-

A reference pan (usually an empty, sealed pan).

-

Gas flow controller for maintaining an inert atmosphere.

Procedure:

-

Accurately weigh 2-5 mg of 2-Chloroterephthalic acid into a sample pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Initiate a heating program from ambient temperature to a temperature beyond the expected decomposition, typically up to 400-500°C.

-

A heating rate of 10 °C/min is standard.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to calculate the associated enthalpy changes.

Mandatory Visualizations

To elucidate the logical flow of a comprehensive thermal stability analysis, the following diagrams are provided.

Caption: Workflow for the thermal analysis of 2-Chloroterephthalic acid.

2-Chloroterephthalic Acid: An In-depth Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroterephthalic acid, a halogenated derivative of terephthalic acid, is a versatile organic compound with significance in polymer chemistry and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a chlorine atom at position 2, imparts unique reactivity and properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of 2-Chloroterephthalic acid, tailored for professionals in research and drug development. While the compound has established utility, its early history is somewhat obscure, with much of its development tied to the industrial production of its derivatives. One source suggests that 2-Chloroterephthalic acid has shown potential in the treatment of autoimmune diseases due to its anti-inflammatory activity and its ability to modulate immune pathways.[]

Historical Context and Discovery

The precise moment of discovery and the identity of the scientist who first synthesized 2-Chloroterephthalic acid are not clearly documented in readily available scientific literature. Its history is intrinsically linked to the development of terephthalic acid and its derivatives, which gained industrial prominence in the mid-20th century.

An early and significant mention of a chlorinated terephthalic acid derivative appears in a French Patent (No. 810,595) issued on March 24, 1937 . This patent describes the conversion of chloroterephthalic acid to chloroterephthaloyl chloride using thionyl chloride.[3] This indicates that 2-Chloroterephthalic acid, or a closely related isomer, was known and being utilized for chemical transformations at this time. The patent highlights the industrial relevance of its acid chloride derivative, a common precursor in polymer synthesis.

Later patents further illuminate the historical context, often referencing the challenges associated with the synthesis of monochlorinated terephthalic acid derivatives. For instance, early methods were limited by the commercial unavailability of precursors like chloro-p-xylene.[3] Much of the subsequent research focused on developing controlled chlorination processes to selectively produce 2-chloroterephthaloyl chloride from terephthaloyl chloride, underscoring the industrial demand for this specific monochlorinated intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloroterephthalic acid is presented in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 1967-31-3 | [4][5][6] |

| Molecular Formula | C₈H₅ClO₄ | [4][6] |

| Molecular Weight | 200.57 g/mol | [4][6] |

| Melting Point | 306-308 °C | [4] |

| Boiling Point (Predicted) | 400.5 ± 30.0 °C | [4] |

| Density (Predicted) | 1.586 ± 0.06 g/cm³ | [4] |

| Flash Point | 196 °C | [4] |

| Vapor Pressure | 3.91E-07 mmHg at 25°C | [4] |

| Refractive Index | 1.63 | [4] |

Spectral Data

¹H NMR spectral data for 2-Chloroterephthalic acid has been reported as follows:

-

¹H NMR (CD₃OD, δ ppm): 7.87 (1H, d, J = 7.8 Hz, Ar-H), 7.98 (1H, d, J = 7.8 Hz, Ar-H), 8.07 (1H, s, Ar-H)[5]

Experimental Protocols

A common and well-documented method for the synthesis of 2-Chloroterephthalic acid is through the Sandmeyer reaction, starting from 2-aminoterephthalic acid. The detailed protocol is as follows:

Synthesis of 2-Chloroterephthalic Acid from 2-Aminoterephthalic Acid [5]

Materials:

-

2-Aminoterephthalic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Cuprous chloride (CuCl)

-

Ethanol

-

Water

-

Ice

Procedure:

-

A solution of sodium nitrite (3.8 g, 55 mmol) dissolved in water (18 ml) is prepared.

-

In a separate vessel, a suspension of 2-aminoterephthalic acid (10 g, 55 mmol) in a mixture of concentrated hydrochloric acid (14.3 ml) and water (28.6 ml) is prepared and cooled to 0-5°C using an ice bath.

-

The sodium nitrite solution is added slowly to the suspension of 2-aminoterephthalic acid over 15 to 20 minutes, while maintaining the temperature between 0 and 5°C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

-

In a separate flask, a solution of cuprous chloride (12 g, 122 mmol) in concentrated hydrochloric acid (60 mL) is prepared and pre-cooled.

-

The cold diazonium salt solution is then slowly added to the stirred cuprous chloride solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.

-

Upon completion of the reaction, the solid product is collected by filtration and washed with ice-cold water (25 mL).

-

The crude product is dried under vacuum.

-

The dried product is then recrystallized from a solvent mixture of water and ethanol (9:1 v/v) to yield pure 2-chloroterephthalic acid as an off-white solid.

Yield: Approximately 8 g (73% yield).

Below is a diagram illustrating the workflow of this synthesis.

Applications in Drug Development and Research

2-Chloroterephthalic acid serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the chlorine atom and two carboxylic acid groups provides multiple reaction sites for further chemical modifications.

While specific blockbuster drugs directly derived from 2-chloroterephthalic acid are not widely publicized, its derivatives are of interest in medicinal chemistry. The general class of chlorinated aromatic compounds is prevalent in a wide array of pharmaceuticals. The chloro-substituent can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The dicarboxylic acid functionality allows for the formation of amides, esters, and other derivatives, which are common linkages in drug molecules. Research in this area is ongoing, with the potential for 2-chloroterephthalic acid to be a scaffold for the development of new therapeutic agents.

The logical relationship for its use as a building block in drug discovery can be visualized as follows:

Conclusion

2-Chloroterephthalic acid, while lacking a well-defined "discovery" moment in the annals of chemistry, has carved out a significant niche as an industrial intermediate and a precursor in synthetic chemistry. Its historical development is closely tied to the polymer industry's demand for its acid chloride. For contemporary researchers and drug development professionals, 2-chloroterephthalic acid represents a versatile building block with the potential to contribute to the synthesis of novel bioactive molecules. The availability of reliable synthetic protocols and a growing understanding of its chemical properties will continue to make it a compound of interest in the ongoing quest for new materials and therapeutics. Further research into its biological activities and those of its derivatives may yet unlock new applications in medicine.

References

- 1. CAS 1967-31-3: 2-chloroterephthalic acid | CymitQuimica [cymitquimica.com]

- 3. US5003105A - Preparation of 2-chloroterephthaloyl chloride - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 2-chloroterephthalic acid | 1967-31-3 [chemicalbook.com]

- 6. 2-Chloroterephthalic acid - H2BDC-Cl - SIKÉMIA [sikemia.com]

Unlocking the Potential of 2-Chloroterephthalic Acid: A Guide to Promising Research Frontiers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorine atoms into bioactive molecules is a well-established method for enhancing pharmacological properties, a phenomenon often referred to as the "magic chloro" effect.[1][2] This guide delves into the untapped potential of 2-chloroterephthalic acid derivatives, outlining promising research avenues in medicinal chemistry and materials science. For researchers and drug development professionals, this document provides a foundational framework for exploring novel therapeutic agents and advanced materials.

Synthesis of 2-Chloroterephthalic Acid and Its Derivatives

The primary precursor, 2-chloroterephthalic acid, can be synthesized from 2-aminoterephthalic acid.[3] From this starting point, a variety of derivatives, including esters, amides, and heterocyclic compounds, can be generated through standard organic chemistry transformations. The corresponding diacyl chloride, 2-chloroterephthaloyl chloride, serves as a key intermediate for many of these syntheses.[4]

Synthesis of Diester Derivatives

Diester derivatives of 2-chloroterephthalic acid can be prepared through Fischer esterification of the diacid or by reacting 2-chloroterephthaloyl chloride with the desired alcohols. These compounds can serve as precursors for further chemical modifications or be evaluated for their own biological activities.

Table 1: Synthesis of 2-Chloroterephthalic Acid Diesters

| Derivative Name | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data (Hypothetical) |

| Dimethyl 2-chloroterephthalate | Methanol | H₂SO₄ (cat.) | Methanol | 12 | 92 | ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 1H), 7.80 (s, 1H), 7.65 (d, 1H), 3.90 (s, 6H). |

| Diethyl 2-chloroterephthalate | Ethanol | SOCl₂ | Toluene | 8 | 88 | IR (KBr, cm⁻¹): 2980, 1720, 1250, 750. |

| Di(2-hydroxyethyl) 2-chloroterephthalate | Ethylene glycol | p-TSA | Toluene | 24 | 75 | MS (ESI+): m/z [M+Na]⁺. |

Synthesis of Diamide Derivatives

The synthesis of N,N'-disubstituted 2-chloroterephthalamides is readily achievable by reacting 2-chloroterephthaloyl chloride with a variety of primary and secondary amines. This class of compounds is of particular interest for biological evaluation due to the prevalence of the amide bond in pharmaceuticals.

Table 2: Synthesis of N,N'-Disubstituted 2-Chloroterephthalamides

| Derivative Name | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data (Hypothetical) |

| N,N'-Diethyl-2-chloroterephthalamide | Ethylamine | Triethylamine | Dichloromethane | 4 | 95 | ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 2H), 7.70 (d, 1H), 7.55 (s, 1H), 7.40 (d, 1H), 3.40 (q, 4H), 1.20 (t, 6H). |

| N,N'-Bis(4-fluorophenyl)-2-chloroterephthalamide | 4-Fluoroaniline | Pyridine | Chloroform | 6 | 85 | IR (KBr, cm⁻¹): 3300, 1650, 1540, 1220, 830. |

| 2-Chloro-N,N'-di(pyridin-2-yl)terephthalamide | 2-Aminopyridine | None | Pyridine | 12 | 78 | MS (ESI+): m/z [M+H]⁺. |

Potential Research Areas and Applications

The unique structural features of 2-chloroterephthalic acid derivatives suggest their potential in several key research areas.

Anticancer Agents

Chlorinated compounds have shown significant promise as anticancer agents.[5] Derivatives of 2-chloroterephthalic acid could be investigated as inhibitors of various cancer-related targets.

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds.[6][7][8][9] The dicarboxylic acid or diamide functionalities of 2-chloroterephthalic acid derivatives can be used as anchor points for the synthesis of novel heterocyclic systems that could be evaluated as kinase inhibitors.

-

Cytotoxic Agents: The cytotoxicity of novel 2-chloroterephthalic acid esters and amides can be screened against a panel of cancer cell lines to identify lead compounds for further development.

Table 3: Hypothetical Anticancer Activity of 2-Chloroterephthalic Acid Derivatives

| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) |

| N,N'-Bis(4-hydroxyphenyl)-2-chloroterephthalamide | MCF-7 (Breast) | MTT Assay | 15.5 |

| Di(phenethyl) 2-chloroterephthalate | A549 (Lung) | SRB Assay | 22.8 |

| 2-Chloro-N,N'-bis(thiazol-2-yl)terephthalamide | HCT116 (Colon) | MTT Assay | 8.2 |

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research. Chlorinated aromatic compounds have a history of use as antimicrobial agents.[10][11][12]

-

Antibacterial Activity: Derivatives can be tested against a range of Gram-positive and Gram-negative bacteria to determine their Minimum Inhibitory Concentration (MIC).[13][14]

-

Antifungal Activity: The antifungal potential of these compounds can be assessed against clinically relevant fungal strains.

Table 4: Hypothetical Antimicrobial Activity of 2-Chloroterephthalic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| N,N'-Dibutyl-2-chloroterephthalamide | Staphylococcus aureus | 16 | Candida albicans | 32 |

| Di(cyclohexylmethyl) 2-chloroterephthalate | Escherichia coli | 64 | Aspergillus niger | 128 |

| 2-Chloro-N,N'-di(prop-2-yn-1-yl)terephthalamide | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 64 |

Anti-inflammatory and Immunomodulatory Agents

Some sources suggest that 2-chloroterephthalic acid may have an impact on immune pathways and possess anti-inflammatory properties.[15] This opens up a promising avenue for research.

-

Inhibition of Pro-inflammatory Cytokines: Derivatives can be screened for their ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3][16]

-

Modulation of Immune Cell Function: The effects of these compounds on T-cell proliferation and differentiation could be investigated to understand their immunomodulatory potential.[17][18]

Antiviral Agents

Benzoic acid derivatives have been reported to possess antiviral activity, including against the influenza virus.[15][19] This suggests that 2-chloroterephthalic acid derivatives could be a starting point for the development of novel antiviral drugs.

-

Screening against Viral Replication: Compounds can be tested in cell-based assays for their ability to inhibit the replication of various viruses.

-

Neuraminidase Inhibition: For influenza viruses, derivatives could be specifically tested for their ability to inhibit the neuraminidase enzyme.[20][21]

Materials Science: Metal-Organic Frameworks (MOFs)

2-Chloroterephthalic acid is a valuable linker for the synthesis of Metal-Organic Frameworks (MOFs).[3][21] The chlorine substituent can influence the properties of the resulting MOF, such as its porosity and catalytic activity.

-

Gas Storage and Separation: MOFs derived from 2-chloroterephthalic acid can be investigated for their capacity to store gases like hydrogen and carbon dioxide.

-

Catalysis: The chlorinated backbone of the MOF could influence its performance as a catalyst in various organic transformations.

Experimental Protocols

General Synthesis of N,N'-Disubstituted-2-chloroterephthalamides

Protocol:

-

To a solution of 2-chloroterephthaloyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired primary or secondary amine (2.1 eq.) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Anti-inflammatory Activity Screening: Inhibition of LPS-Induced TNF-α Production

Protocol:

-

Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α production compared to the vehicle-treated control.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Research Pathways and Workflows

The following diagrams illustrate potential research workflows and signaling pathways relevant to the study of 2-chloroterephthalic acid derivatives.

Conclusion

2-Chloroterephthalic acid derivatives represent a promising, yet underexplored, class of compounds with significant potential in both medicinal chemistry and materials science. The strategic placement of the chlorine atom on the terephthalic acid scaffold provides a unique starting point for the development of novel anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Furthermore, its application as a linker in MOFs opens up possibilities for advanced materials with tailored properties. This guide serves as a comprehensive resource to stimulate further research and unlock the full potential of these versatile molecules.

References

- 1. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloroterephthalic acid | C8H5ClO4 | CID 74785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 9. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05736G [pubs.rsc.org]

- 14. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. ir.vistas.ac.in [ir.vistas.ac.in]

- 17. mdpi.com [mdpi.com]

- 18. The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]